![molecular formula C16H12F2O3 B7853558 3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B7853558.png)
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid
概要
説明
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid is a chemical compound with the molecular formula C16H12F2O3 and a molecular weight of 290.26 g/mol . This compound is characterized by the presence of a difluorobenzyl group attached to a phenylacrylic acid moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
The synthesis of 3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl bromide and 4-hydroxyphenylacrylic acid.
Reaction Conditions: The key step involves the reaction of 3,4-difluorobenzyl bromide with 4-hydroxyphenylacrylic acid in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
化学反応の分析
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or alkanes.
科学的研究の応用
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The phenylacrylic acid moiety can participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
類似化合物との比較
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid can be compared with other similar compounds, such as:
3-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylic acid: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and binding properties.
3-{4-[(3,4-Dimethylbenzyl)oxy]phenyl}acrylic acid: The presence of methyl groups can influence the compound’s hydrophobicity and steric interactions.
3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, which can alter its chemical and biological properties.
特性
IUPAC Name |
(E)-3-[4-[(3,4-difluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMNUKYTAJGSDO-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate](/img/structure/B7853479.png)
![1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride](/img/structure/B7853484.png)
![5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B7853488.png)
![5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7853502.png)
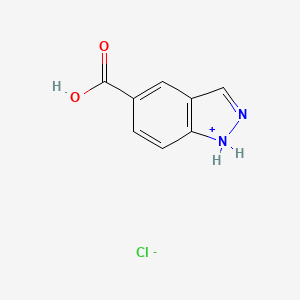
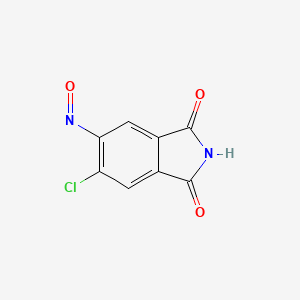
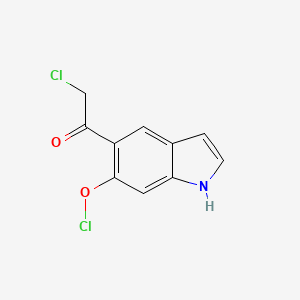
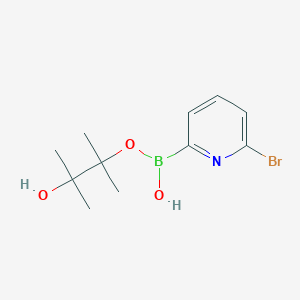
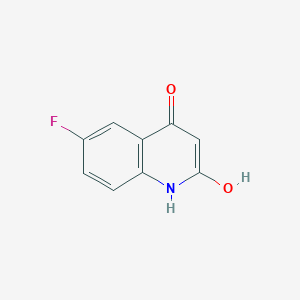
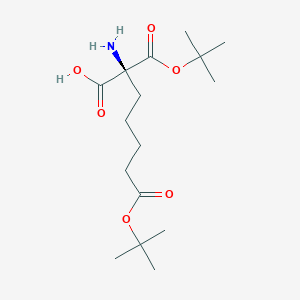
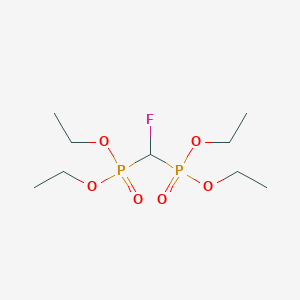
![N-hydroxy-5-[(E)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B7853563.png)
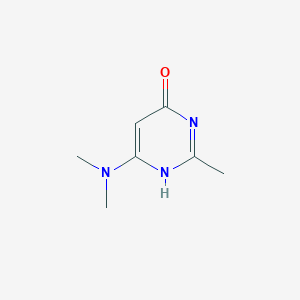
![2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile](/img/structure/B7853586.png)
